Terphenyllin

Diabetes Metabolic Disease Enzyme Inhibition

Terphenyllin is the only commercially available p-terphenyl with peer-reviewed in vivo validation for pancreatic cancer (orthotopic mouse model) AND 25-fold greater α-glucosidase inhibition than acarbose (IC50 28.6 μM). Its defined SAR means substitution with generic analogs yields irreproducible results. With reliable MICs against MRSA (31-32 μg/mL) and documented synergistic effects (MIC reduced to 4 μg/mL), it is an essential multi-target tool compound for diabetes, oncology, and antimicrobial resistance research. Procure with confidence—every batch is HPLC-verified ≥98%.

Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
CAS No. 52452-60-5
Cat. No. B1681270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerphenyllin
CAS52452-60-5
SynonymsTerphenyllin
Molecular FormulaC20H18O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)C2=CC=C(C=C2)O)OC)O)C3=CC=C(C=C3)O
InChIInChI=1S/C20H18O5/c1-24-17-11-16(12-3-7-14(21)8-4-12)20(25-2)19(23)18(17)13-5-9-15(22)10-6-13/h3-11,21-23H,1-2H3
InChIKeyYNEMPXKRLPZFAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Terphenyllin (CAS 52452-60-5): A Marine-Derived p-Terphenyl Metabolite with Quantifiable Pharmacological Activities for Life Science Research Procurement


Terphenyllin (CAS 52452-60-5) is a naturally occurring p-terphenyl metabolite, specifically a 3′,6′-dimethoxy-1,1′:4′,1″-terphenyl-2′,4,4″-triol [1], first isolated from the fungus *Aspergillus candidus* [2]. It is a member of the p-terphenyl class of compounds and is structurally characterized by a central benzene ring substituted with two phenyl groups, along with methoxy and hydroxyl functional groups that define its biological activity profile [1]. This compound has been identified as a secondary metabolite from both marine-derived and insect-derived strains of *Aspergillus* species [3][4]. Research over the past two decades has established its multi-target pharmacological profile, including significant α-glucosidase inhibition , potent cytotoxicity against various cancer cell lines (including pancreatic, gastric, and cervical cancers) [5], and antibacterial activity against drug-resistant pathogens .

Why Generic p-Terphenyl Analogs Cannot Substitute for Terphenyllin (CAS 52452-60-5) in Research Protocols


The p-terphenyl natural product class comprises numerous structurally related compounds, including 3-hydroxyterphenyllin, candidusin A, candidusin C, and various sanshamycins, which share a core scaffold but differ critically in their substitution patterns [1]. These seemingly minor structural variations—such as the presence or absence of a hydroxyl group at the 3-position, or differences in methoxylation and alkylation—translate into profound and quantifiable differences in pharmacological activity, target selectivity, and potency [2][3]. For instance, terphenyllin exhibits a unique combination of potent α-glucosidase inhibition (IC50 = 28.6 μM) and cytotoxicity against pancreatic cancer cells, while its direct analog 3-hydroxyterphenyllin shows a different activity profile with weaker or absent effects in the same assays [4]. Furthermore, a structure-activity relationship (SAR) study of 120 terphenyllin derivatives demonstrated that specific alkyl substitutions can alter cytotoxicity by over 100-fold, underscoring that the exact molecular configuration of terphenyllin is essential for its reported biological effects [5]. Therefore, substituting terphenyllin with a generic p-terphenyl analog in a research protocol will likely yield irreproducible or misleading results, as the precise arrangement of functional groups on the terphenyllin scaffold is the primary determinant of its experimental outcomes.

Quantitative Evidence for Terphenyllin (CAS 52452-60-5) Differentiation: Head-to-Head and Cross-Study Comparisons


Terphenyllin vs. Acarbose and 1-Deoxynojirimycin: Quantified Superiority in α-Glucosidase Inhibition

Terphenyllin exhibits significantly more potent α-glucosidase inhibitory activity compared to the clinically approved α-glucosidase inhibitors acarbose and 1-deoxynojirimycin [1]. In a standardized in vitro enzyme inhibition assay, terphenyllin demonstrated an IC50 value of 28.6 ± 1.2 μM, whereas acarbose showed an IC50 of 707.9 μM and 1-deoxynojirimycin exhibited an IC50 of 192.0 μM under comparable conditions [1]. This represents a ~25-fold increase in potency over acarbose and a ~7-fold increase over 1-deoxynojirimycin. This head-to-head quantitative comparison directly validates terphenyllin's superior in vitro efficacy for α-glucosidase inhibition research applications.

Diabetes Metabolic Disease Enzyme Inhibition Natural Product Screening

Terphenyllin vs. 3-Hydroxyterphenyllin and Candidusin Analogs: Distinct PDE4D Inhibition Profile

In a direct comparative evaluation of 10 p-terphenyl metabolites isolated from the same fungal source (*Aspergillus* sp. ITBBc1), terphenyllin (compound 6) and its close analogs were assessed for their ability to inhibit type 4 phosphodiesterase (PDE4D), a key therapeutic target for inflammatory and neurological disorders [1]. The study revealed that while sanshamycin C (compound 3) was the most potent inhibitor with an IC50 of 5.543 μM, terphenyllin and its direct hydroxylated analog 3-hydroxyterphenyllin (compound 7) exhibited no significant PDE4D inhibitory activity at the concentrations tested (IC50 > 100 μM) [1]. In contrast, other structurally similar analogs like candidusin A (compound 8) and 4,5-dimethoxycandidusin A (compound 9) showed varying degrees of inhibition [1]. This data demonstrates that despite sharing a core p-terphenyl skeleton, subtle structural modifications confer highly specific biological activity profiles, with terphenyllin being selective for other targets (e.g., α-glucosidase, cytotoxicity) over PDE4D.

Inflammation Respiratory Disease Neurology Phosphodiesterase

Terphenyllin vs. p-Terphenyl Derivative Library: SAR-Defined Cytotoxicity Advantage Against Cancer Cell Lines

A comprehensive structure-activity relationship (SAR) study synthesized and evaluated 120 terphenyllin derivatives, including 70 new alkylated analogs, for cytotoxic activity against four human cancer cell lines (HeLa, A549, HepG2, and MCF-7) [1]. The parent compound terphenyllin exhibited baseline cytotoxicity with IC50 values of 18.87 μM (HeLa), 12.33 μM (A549), and 21.2 μM (HepG2) . However, specific alkylated derivatives showed dramatically enhanced potency: 2′,4′′-diethoxyterphenyllin, 2′,4,4′′-triisopropoxyterphenyllin, and 2′,4′′-bis(cyclopentyloxy)terphenyllin demonstrated IC50 values ranging from 0.13 to 5.51 μM, representing up to a 145-fold increase in potency compared to terphenyllin [1]. This quantitative SAR data establishes terphenyllin as the essential scaffold for developing more potent anticancer agents, while also providing a benchmark for evaluating the activity of novel derivatives.

Oncology Cancer Research Cytotoxicity Assay Structure-Activity Relationship

Terphenyllin vs. Known Antibiotics: Quantified Antibacterial Activity Against Drug-Resistant Pathogens

Terphenyllin exhibits consistent and quantifiable antibacterial activity against several clinically relevant pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) strains. In standardized broth microdilution assays, terphenyllin demonstrated MIC values of 31.27-31.47 μg/mL against MRSA-1 and MRSA-2, and 31.25 μg/mL against *Vibrio vulnificus* . In a separate study evaluating nine p-terphenyl derivatives, terphenyllin (compound 6) was identified as the single most potent antibacterial agent among the tested compounds, with an MIC of 32 μg/mL against *S. aureus* ATCC29213 and *Ralstonia solanacearum* [1]. While these MIC values are higher than those of frontline clinical antibiotics (e.g., vancomycin MIC for MRSA is typically ≤2 μg/mL), they establish a reproducible baseline for terphenyllin's antibacterial activity and highlight its potential as a scaffold for further optimization. Furthermore, the study revealed a synergistic effect when terphenyllin was combined with other p-terphenyl derivatives, reducing the MIC to 4 μg/mL, a 8-fold improvement [1].

Antibacterial Infectious Disease Drug Resistance MRSA

Terphenyllin vs. Aspergillin PZ: Comparable Anticancer Activity with Distinct Mechanistic Profile

A direct comparative study evaluated the anticancer activity of terphenyllin and aspergillin PZ, another fungal secondary metabolite isolated from *Aspergillus* species [1]. In assays using human prostate cancer cell lines (PC3 and LNCaP) and an ovarian cancer cell line (A2780), both compounds exhibited significant anticancer activity at the concentrations tested, with no statistically significant difference in potency observed between the two (p > 0.05) [1]. However, the study noted that the mechanisms of action may differ, as terphenyllin has been shown to modulate apoptosis-associated proteins (Bax, Bcl-2, etc.) in pancreatic cancer models, whereas aspergillin PZ's mechanism remains less characterized [2]. This comparison establishes that while terphenyllin and aspergillin PZ may appear interchangeable based on endpoint cytotoxicity assays, terphenyllin offers the advantage of a more thoroughly elucidated mechanism of action, which is critical for researchers investigating specific apoptotic pathways.

Cancer Research Prostate Cancer Ovarian Cancer Natural Product Comparison

Validated Research and Industrial Application Scenarios for Terphenyllin (CAS 52452-60-5) Based on Quantitative Evidence


α-Glucosidase Inhibition Assays and Diabetes Drug Discovery Programs

Terphenyllin serves as an ideal positive control and tool compound for α-glucosidase inhibition studies due to its well-characterized and quantifiable potency (IC50 = 28.6 μM), which is 25-fold superior to the clinical standard acarbose [1]. Its robust activity ensures reliable and reproducible results in high-throughput screening assays, making it a cost-effective reagent for academic and industrial drug discovery programs targeting type 2 diabetes and related metabolic disorders. Researchers can use terphenyllin as a benchmark to calibrate assay sensitivity and to evaluate the relative potency of novel synthetic or natural product inhibitors.

Pancreatic and Gastric Cancer Cell Line Studies, Including Orthotopic In Vivo Models

Based on its demonstrated in vitro cytotoxicity against Panc1 and HPAC pancreatic cancer cell lines, and its validated in vivo efficacy in suppressing tumor growth and metastasis in an orthotopic mouse model, terphenyllin is a highly relevant compound for oncology research [2]. Its ability to modulate key apoptosis-related proteins (Bax, Bcl-2, Puma) makes it particularly valuable for mechanistic studies focused on the intrinsic apoptotic pathway [2]. Procurement of terphenyllin for these studies is justified by the availability of peer-reviewed in vivo data, which is a critical differentiator from less-characterized p-terphenyl analogs that lack in vivo validation.

Antibacterial Susceptibility Testing and Synergy Studies Against Drug-Resistant Pathogens

Terphenyllin's reproducible MIC values (31-32 μg/mL) against MRSA and other pathogens provide a reliable benchmark for antibacterial susceptibility testing and for screening novel antibacterial agents . Furthermore, its documented synergistic effect with other p-terphenyl derivatives, which can reduce the effective MIC to 4 μg/mL, makes it an essential component in studies designed to explore combination therapies and to overcome antibiotic resistance mechanisms [3]. Researchers investigating novel strategies to combat multidrug-resistant infections will find terphenyllin a valuable chemical probe and reference compound.

Natural Product Chemistry and Pharmacognosy Research as a Reference Standard

As a well-characterized p-terphenyl metabolite from *Aspergillus* species, terphenyllin is an essential reference standard for natural product chemists engaged in the isolation, purification, and structural elucidation of novel fungal secondary metabolites [4]. Its distinct NMR and mass spectrometric fingerprints, combined with its commercial availability in high purity (>99% from select vendors), facilitate the dereplication of known compounds and the identification of new analogs . This application is critical for accelerating the discovery of novel bioactive natural products and for quality control in natural product libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terphenyllin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.